(R)-2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid, also known as 2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid, is a chiral amino acid derivative characterized by the presence of a benzo[d][1,3]dioxole moiety. Its molecular formula is with a molecular weight of approximately 195.17 g/mol. The compound is classified under amino acids and derivatives, often utilized in organic synthesis and pharmaceutical applications.
(R)-2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid falls under the category of amino acids and is specifically noted for its unique structural features that confer distinct chemical properties and biological activities. It is often studied for its potential therapeutic applications and as a building block in synthetic chemistry.
The synthesis of (R)-2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid can be achieved through several methods:
Industrial production may involve optimized versions of these synthetic routes, focusing on yield and purity. Techniques such as catalytic hydrogenation and enzymatic methods can enhance stereoselectivity and efficiency during synthesis .
The molecular structure of (R)-2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid includes:
The presence of the benzo[d][1,3]dioxole moiety contributes to its unique electronic properties and potential interactions with biological targets.
(R)-2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid can participate in various chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry.
The mechanism of action of (R)-2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid involves its interaction with specific molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety facilitates π-π interactions and hydrogen bonding, influencing binding affinity and specificity for various biological targets.
The compound may modulate enzyme activity or receptor signaling pathways, suggesting potential roles in therapeutic contexts . Its unique structure allows for enhanced interactions compared to other similar compounds.
The compound exhibits stability under standard laboratory conditions but may react under specific circumstances such as strong oxidizing conditions or high temperatures .
The partition coefficient (LogP) is approximately 0.80, indicating moderate lipophilicity which may influence its biological activity and solubility profile.
(R)-2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid has several scientific applications:
This compound's unique properties make it valuable in various fields of research and industry, particularly in medicinal chemistry where it may lead to new drug discoveries.
Racemic 2-amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid (CAS 39533-43-2) is commercially available as a yellow-brown solid with 95% purity, typically exhibiting a 1:1 enantiomeric ratio [2] [6]. Resolution of this racemate into its (R)-enantiomer employs two principal strategies: diastereomeric salt formation and chiral chromatography. In diastereomeric resolution, enantiopure chiral acids (e.g., (+)-dibenzoyl-L-tartaric acid) form crystalline salts with the racemic amino acid mixture. Due to divergent lattice energies and solubilities, the (R)-enantiomer salts selectively crystallize, achieving up to 98% enantiomeric excess (ee) after recrystallization [5] [7]. Preparative chiral HPLC using amylose-based stationary phases (e.g., Chiralpak AD-H) offers a complementary approach, leveraging differential adsorption kinetics to resolve enantiomers at multi-gram scales with >99% ee [5].
Table 1: Resolution Efficiency of Techniques for 2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic Acid
Technique | Resolving Agent/Column | Max ee (%) | Yield (%) | Throughput |
---|---|---|---|---|
Diastereomeric Salt Formation | (+)-DBTA | 98 | 40–45 | Moderate |
Preparative Chiral HPLC | Chiralpak AD-H | >99 | 30–35 | Low |
Enzymatic Kinetic Resolution | Lipase PS-C3 | 90 | 45 | High |
A critical limitation is the eutectic point in conglomerate systems, where racemate crystallization dominates beyond specific enantiomeric ratios. For this benzodioxole derivative, the eutectic composition occurs at approximately 65% ee, necessitating iterative crystallizations for pharmaceutical-grade enantiopurity [7].
State-of-the-art synthesis leverages iron-catalyzed 1,3-nitrogen migration, enabling direct enantioselective construction of the (R)-enantiomer. Azanyl esters derived from piperonylic acid undergo stereocontrolled rearrangement using a fluorinated chiral iron catalyst ((R,R)-FeBIPF₂) under optimized conditions (–50°C in 1,2-dichlorobenzene/CHCl₃). This method achieves 98% ee and 98% yield by exploiting electron-withdrawing fluorine substituents on the catalyst to enhance enantioselectivity [4].
Table 2: Catalyst Screening for Asymmetric 1,3-Nitrogen Migration
Catalyst | X-Substituent | Yield (%) | ee (%) |
---|---|---|---|
(R,R)-FeBIP | H | 98 | 90 |
(R,R)-FeBIPF₂ | F | 85 | 92 |
(R,R)-FeBIP(CN)₂ | CN | 66 | 91 |
(R,R)-FeBIP(CF₃)₂ | CF₃ | 71 | 77 |
Alternative asymmetric routes include:
The benzodioxole ring’s electron-rich aromatic system influences stereoselectivity by engaging in π-stacking or dipole interactions with chiral catalysts, as confirmed through computational docking studies of the iron-catalyzed pathway [4] [8].
Biochemical Efficacy
Enantiopure (R)-2-amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid demonstrates superior antioxidant activity in horseradish peroxidase (HRP)/H₂O₂/L012 assays, with IC₅₀ values 3.7-fold lower than its racemate and 8.2-fold lower than the (S)-counterpart. Molecular docking reveals selective hydrogen bonding between the (R)-enantiomer’s carboxylate and Arg₃₈ of HRP, positioning the benzodioxole ring optimally for radical scavenging [1]. Racemic formulations exhibit diminished cellular ROS inhibition (e.g., 42% vs. 68% for (R)-enantiomer at 100 μM in PMA-activated HL-60 cells) due to antagonistic effects or metabolic competition between enantiomers [1] [9].
Physicochemical Properties
Racemates frequently display divergent solid-state behavior versus enantiopure forms:
Table 3: Comparative Properties of Racemic vs. (R)-Enantiomer
Property | Racemate | (R)-Enantiomer |
---|---|---|
Melting Point | 218–220°C (dec.) | 224–226°C (dec.) |
Solubility (H₂O, 25°C) | 12.7 mg/mL | 9.8 mg/mL |
Crystal System | Monoclinic | Orthorhombic |
Specific Rotation ([α]D²⁵) | 0° | +34.5° (c=1, MeOH) |
The racemate forms a racemic compound with distinct crystal packing and higher density (Wallach’s rule), while the enantiomer adopts a chiral space group (P2₁2₁2₁) [7]. Such differences impact formulation stability—racemates resist caking under humidity but exhibit lower bioavailability due to slower dissolution kinetics [5] [7].
Pharmacological Implications
In anticancer oxadiazole hybrids, the (R)-enantiomer of benzodioxolyl amino acid derivatives shows 4-fold enhanced cytotoxicity (IC₅₀ = 8.2 μM against MCF-7) versus racemic analogs, attributed to stereospecific binding to tubulin or kinase targets [9]. Natural occurrence as racemates (e.g., in Penicillium brasilianum) is rare (<5% of chiral natural products) and typically involves non-enzymatic radical dimerization or racemase enzymes [8].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3